Cas no 103989-84-0 ((2-Methylnaphthalen-1-yl)boronic Acid)

(2-Methylnaphthalen-1-yl)boronic Acid 化学的及び物理的性質

名前と識別子

-

- (2-Methylnaphthalen-1-yl)boronic acid

- 2-Methylnaphthalene-1-boronic Acid

- 2-METHYL-1-NAPHTHALENEBORONIC ACID

- 2-Methyl-1-naphthylboronic acid

- Boronic acid,B-(2-methyl-1-naphthalenyl)-

- 2-methyl-1-naphthalenylboronic acid

- 2-methylnaphthalen-1-ylboronic acid

- [2-METHYLPHTHALENE-1-BORONIC ACID]

- 2-METHYLPHTHALENE-1-BORONIC ACID

- 2-methyl-1-naphthalene boronic acid

- Boronic acid, (2-methyl-1-naphthalenyl)-

- RIZYBSMDFJDHOI-UHFFFAOYSA-N

- 2-Methylnaphthalene-1-boronicAcid

- (2-Methyl-1-naphthyl)boronic acid

- 4725AJ

- TRA0031255

- SY027103

- ST24033

- EN300-119426

- SCHEMBL2151120

- FT-0612905

- AKOS004116515

- MFCD03452758

- 103989-84-0

- AS-32306

- AMY29820

- CS-0134843

- A896317

- DTXSID50464698

- Z1198162890

- DB-002947

- (2-Methylnaphthalen-1-yl)boronic Acid

-

- MDL: MFCD03452758

- インチ: 1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3

- InChIKey: RIZYBSMDFJDHOI-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1=C(C([H])([H])[H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)O[H]

計算された属性

- せいみつぶんしりょう: 186.08500

- どういたいしつりょう: 186.0852098g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 126 ºC

- ふってん: 393.8℃ at 760 mmHg

- フラッシュポイント: 192.0±25.9 °C

- 屈折率: 1.623

- ようかいど: 極微溶性(0.18 g/l)(25ºC)、

- PSA: 40.46000

- LogP: 0.82800

- じょうきあつ: 0.0±1.0 mmHg at 25°C

(2-Methylnaphthalen-1-yl)boronic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

(2-Methylnaphthalen-1-yl)boronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D694037-1g |

2-Methylnaphthalene-1-boronic Acid |

103989-84-0 | >97% | 1g |

$260 | 2023-09-03 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027103-0.25g |

2-Methylnaphthalene-1-boronic Acid |

103989-84-0 | >97% | 0.25g |

¥188.00 | 2024-07-09 | |

| Enamine | EN300-119426-1.0g |

(2-methylnaphthalen-1-yl)boronic acid |

103989-84-0 | 85% | 1g |

$314.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205483-250mg |

(2-Methylnaphthalen-1-yl)boronic acid |

103989-84-0 | 98% | 250mg |

¥454 | 2023-04-17 | |

| TRC | M221088-500mg |

(2-Methylnaphthalen-1-yl)boronic Acid |

103989-84-0 | 500mg |

$ 320.00 | 2022-06-04 | ||

| TRC | M221088-50mg |

(2-Methylnaphthalen-1-yl)boronic Acid |

103989-84-0 | 50mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850754-250mg |

2-Methylnaphthalene-1-boronic Acid |

103989-84-0 | ≥97% | 250mg |

¥716.40 | 2022-01-11 | |

| Chemenu | CM137003-1g |

2-Methyl-1-naphthylboronic acid |

103989-84-0 | 95%+ | 1g |

$162 | 2023-02-03 | |

| eNovation Chemicals LLC | D694037-0.25g |

2-Methylnaphthalene-1-boronic Acid |

103989-84-0 | >97% | 0.25g |

$135 | 2023-09-03 | |

| Apollo Scientific | OR908295-1g |

(2-methylnaphthalen-1-yl)boronic acid |

103989-84-0 | 98% | 1g |

£90.00 | 2025-02-20 |

(2-Methylnaphthalen-1-yl)boronic Acid 関連文献

-

Yanwei Gu,Y. Gopalakrishna Tullimilli,Jiaqi Feng,Hoa Phan,Wangdong Zeng,Jishan Wu Chem. Commun. 2019 55 5567

-

Rakhi Pathak,Kantharuby Vandayar,Willem A. L. van Otterlo,Joseph P. Michael,Manuel A. Fernandes,Charles B. de Koning Org. Biomol. Chem. 2004 2 3504

-

Wang Xia,Zhen-Wei Zhang,Yongsu Li,Xiaoding Jiang,Hao Liang,Yaqi Zhang,Rihui Cao,Liqin Qiu Org. Biomol. Chem. 2019 17 2351

-

?tefan Toma,Jana Csizmadiová,Mária Me?iarová,Radovan ?ebesta Dalton Trans. 2014 43 16557

(2-Methylnaphthalen-1-yl)boronic Acidに関する追加情報

(2-Methylnaphthalen-1-yl)boronic Acid: A Comprehensive Overview

(2-Methylnaphthalen-1-yl)boronic Acid, identified by the CAS number 103989-84-0, is a significant compound in the field of organic synthesis and materials science. This compound, also referred to as 2-methylnaphthylboronic acid, has garnered considerable attention due to its versatile applications in chemical research and industrial processes.

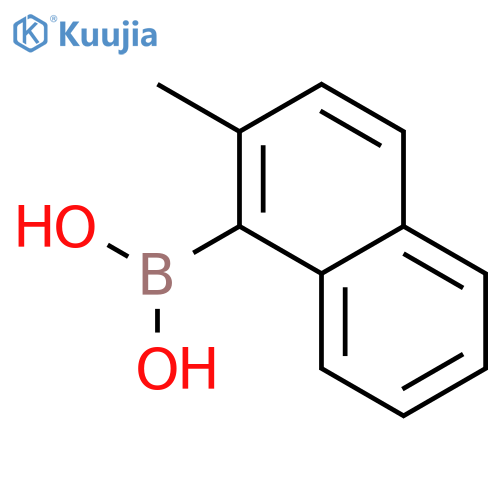

The structure of (2-Methylnaphthalen-1-yl)boronic Acid consists of a naphthalene ring system with a methyl group at the 2-position and a boronic acid group at the 1-position. This arrangement imparts unique electronic and steric properties, making it an ideal candidate for various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Recent studies have highlighted its role in constructing complex aromatic systems, which are crucial in drug discovery and material synthesis.

In terms of physical properties, (2-Methylnaphthalen-1-yl)boronic Acid exhibits a melting point of approximately 250°C and is sparingly soluble in common organic solvents. Its stability under various reaction conditions has been extensively studied, with findings indicating that it performs optimally under mild conditions, reducing the risk of side reactions and enhancing yield.

The synthesis of (2-Methylnaphthalen-1-yl)boronic Acid typically involves a multi-step process, including Friedel-Crafts alkylation followed by boronation using palladium catalysts. Recent advancements in catalytic methods have improved the efficiency of this synthesis, making it more accessible for large-scale production.

Applications of (2-Methylnaphthalen-1-yl)boronic Acid span across multiple disciplines. In pharmaceutical research, it serves as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. In materials science, it contributes to the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs), where its aromatic stability and electronic properties are highly valued.

Recent studies have explored the use of (2-Methylnaphthalen-1-yl)boronic Acid in click chemistry and other modular synthetic strategies, further expanding its utility in constructing diverse molecular architectures. Its compatibility with green chemistry principles has also been recognized, with researchers advocating for its use in environmentally friendly synthetic protocols.

In conclusion, (2-Methylnaphthalen-1-yl)boronic Acid, CAS No. 103989-84-0, stands as a pivotal compound in modern organic chemistry. Its unique properties, versatile applications, and alignment with contemporary research trends underscore its importance in both academic and industrial settings.

103989-84-0 ((2-Methylnaphthalen-1-yl)boronic Acid) 関連製品

- 100379-00-8(2,6-Dimethylphenylboronic acid)

- 16419-60-6((2-methylphenyl)boronic acid)

- 55499-44-0(2,4-Dimethylphenylboronic acid)

- 5980-97-2(2,4,6-Trimethylphenylboronic acid)

- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)

- 1804394-78-2(5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)

- 2172089-07-3(5-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)

- 499995-78-7((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)

- 749875-12-5(2-bromo-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine)

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)